Sodium citrate

Description

Significance of Sodium Citrate (B86180) in Contemporary Scientific Inquiry

Sodium citrate is a versatile compound with numerous applications in scientific research. wisdomlib.org It is widely recognized for its role as a buffering agent, helping to maintain a stable pH in solutions, which is critical for many chemical and biological processes. patsnap.com Its ability to chelate, or bind to, metal ions makes it invaluable in various applications, from preventing blood coagulation in medical diagnostics to controlling metal ion activity in chemical reactions. wisdomlib.orgpatsnap.com

In the field of nanotechnology, this compound is frequently used as a reducing and stabilizing agent in the synthesis of metal nanoparticles, such as gold and silver. sigmaaldrich.comindexcopernicus.comresearchgate.net By controlling the size and shape of these nanoparticles, researchers can tailor their optical, electronic, and catalytic properties for specific applications. indexcopernicus.comrsc.org Furthermore, its role as a shape-directing agent in the formation of nanocrystals is an active area of investigation. rsc.org

Scope and Academic Relevance of this compound Studies

The study of this compound spans a wide range of scientific disciplines, including materials science, biomedical engineering, catalysis, and environmental science. In materials science, it is investigated for its effects on the properties of polymers and as a component in the synthesis of novel materials. sigmaaldrich.commdpi.com For instance, it has been used to modify the surface of flax fibers to improve the mechanical performance of composite materials. mdpi.com

In biomedical engineering, this compound is a key component of citrate-based biomaterials, which are being explored for applications in tissue engineering and regenerative medicine. nih.gov Its use in modifying the setting time and properties of cements is also an area of active research. mdpi.com In the field of catalysis, calcined this compound has been identified as a promising heterogeneous catalyst for biodiesel production. rsc.orgresearchgate.net Environmental applications include its use in the remediation of heavy metal contamination and as a leaching agent for lead from waste materials. nih.govresearchgate.net

Polymorphic and Hydrate (B1144303) Forms of this compound in Research Contexts

This compound can exist in different solid-state forms, including anhydrous, dihydrate, and pentahydrate forms. wjarr.comresearchgate.net These different forms are known as polymorphs and hydrates, and they can exhibit distinct physical properties such as solubility, stability, and dissolution rate. nih.gov The specific form of this compound used can be critical in research, as its properties can influence the outcome of an experiment. For example, the transition between hydrate and anhydrous forms can be controlled by temperature, which is an important consideration in industrial crystallization processes. mdpi.com

Research has also identified different polymorphic forms of this compound salts, such as a second polymorph of sodium dihydrogen citrate, which was solved using powder X-ray diffraction data. researchgate.net The study of these different forms is crucial for understanding the fundamental properties of this compound and for controlling its behavior in various applications. The characterization of these forms often involves techniques such as X-ray diffraction, thermal analysis, and spectroscopy. nih.govresearchgate.net

| Property | Value | Source(s) |

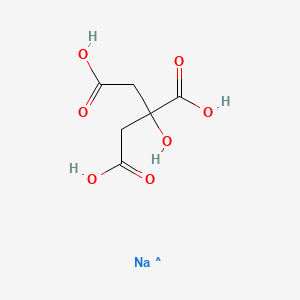

| Molecular Formula | Na₃C₆H₅O₇ | vedantu.comgeeksforgeeks.org |

| Molar Mass | 258.068 g/mol | vedantu.com |

| Appearance | White crystalline powder or granular crystals | vedantu.comgeeksforgeeks.org |

| Melting Point | > 300 °C | vedantu.comgeeksforgeeks.org |

| Solubility in Water | Freely soluble | vedantu.comgeeksforgeeks.org |

| Solubility in Alcohol | Practically insoluble | vedantu.comgeeksforgeeks.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8NaO7 |

|---|---|

Molecular Weight |

215.11 g/mol |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI Key |

OQUFOZNPBIIJTN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Na] |

physical_description |

Dry Powder; Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid Liquid |

Related CAS |

994-36-5 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advances Utilizing Sodium Citrate

Role of Sodium Citrate (B86180) as a Reducing Agent in Nanoparticle Synthesis

Sodium citrate is widely employed as a mild reducing agent in the chemical synthesis of metallic nanoparticles. mdpi.com In this process, metal ions in a solution are reduced to their neutral state, leading to the formation of nanoparticles. mdpi.com The citrate ion also adsorbs onto the surface of the newly formed nanoparticles, providing electrostatic stabilization and preventing their aggregation.

Synthesis of Noble Metal Nanoparticles (e.g., Gold, Silver) Mediated by this compound

The synthesis of noble metal nanoparticles, such as gold (Au) and silver (Ag), frequently utilizes this compound. The Turkevich method, a classic example, involves the reduction of a gold salt, like tetrachloroauric acid, with this compound in a heated aqueous solution. rsc.orgroyalsocietypublishing.orgijpsonline.com This process yields monodisperse gold nanoparticles. rsc.org Similarly, silver nanoparticles can be synthesized by reducing silver nitrate (B79036) with this compound. humanjournals.comunmul.ac.id The citrate not only reduces the metal ions but also caps (B75204) the nanoparticles, ensuring their stability in the colloidal solution. ijpsonline.comunmul.ac.id

In these syntheses, the reaction mechanism can be complex. For gold nanoparticles, it's suggested that the reduction occurs in two steps: Au³⁺ → Au⁺ → Au⁰. rsc.org An intermediate product of citrate oxidation, acetone (B3395972) dicarboxylate, also plays a key role as a stabilizer and a stronger reducing agent than citrate itself. rsc.org The combined use of this compound with other agents like tannic acid can further enhance control over the size and shape of the resulting nanoparticles. nih.gov

Table 1: Examples of Noble Metal Nanoparticle Synthesis Using this compound

| Metal Nanoparticle | Precursor | Reducing/Capping Agent(s) | Key Findings |

| Gold (Au) | Tetrachloroauric acid (HAuCl₄) | This compound | The Turkevich method produces monodisperse nanoparticles. rsc.orgroyalsocietypublishing.org The reaction involves a two-step reduction of gold ions. rsc.org |

| Silver (Ag) | Silver Nitrate (AgNO₃) | This compound | A simple and reproducible method for synthesizing silver nanoparticles with good distribution. humanjournals.com The citrate acts as both a reducing and coordinating agent. humanjournals.com |

| Gold (Au) | Tetrachloroauric acid (HAuCl₄) | This compound, Tannic Acid | The use of tannic acid with this compound allows for the synthesis of sub-10 nm gold nanoparticles with precise size control. scispace.com |

| Silver (Ag) | Silver Nitrate (AgNO₃) | This compound, Tannic Acid | The combination of both reagents allows for control over nucleation, growth, and stabilization, leading to monodisperse nanoparticles. nih.gov |

Influence of this compound Concentration on Nanoparticle Morphological Control and Size Distribution

The concentration of this compound is a critical parameter that significantly influences the final size and shape of the synthesized nanoparticles. researchgate.net Generally, an increase in the citrate-to-metal-salt ratio leads to a decrease in nanoparticle size. libretexts.orgnanomedicine-rj.com This is because a higher concentration of citrate provides more ions to stabilize the nanoparticles, preventing their aggregation and growth. libretexts.org

However, this trend is not always linear. For gold nanoparticles, increasing the this compound to tetrachloroauric acid ratio beyond a certain point (e.g., 3.5:1) can lead to an increase in particle size. libretexts.org This phenomenon is attributed to the effect of citrate on the solution's pH, which in turn affects the gold complex speciation and the colloidal stability of the initial seed particles. libretexts.org The pH of the reaction medium, influenced by the citrate concentration, plays a crucial role in determining the final nanoparticle morphology. scispace.comsdsu.edu Studies have shown that optimal pH values are necessary to balance the reactivity of the gold precursor and ensure good electrostatic stabilization of the particles. scispace.com

For silver nanoparticles, the concentration of this compound also has a pronounced effect. Higher concentrations can lead to the formation of smaller, more uniform nanoparticles. indexcopernicus.com

Table 2: Effect of this compound Concentration on Gold Nanoparticle Size

| This compound/HAuCl₄ Molar Ratio | Resulting Nanoparticle Diameter | Reference |

| Increased ratio | Decreased from 51 nm to 12 nm | nanomedicine-rj.com |

| 1.5:1 | ~38 nm | acs.org |

| 1.875:1 | 17.76 nm to 21.02 nm | acs.org |

| 2:1 | Increased size compared to 1.875:1 ratio | acs.org |

This compound in One-Pot Synthetic Approaches for Advanced Materials

This compound is also a key component in one-pot syntheses, where multiple reaction steps are carried out in a single reactor. This approach simplifies the synthesis process for more complex nanomaterials. For instance, this compound has been used as a dispersant in the one-pot synthesis of large gold nanoparticles (around 200 nm) using ferrocene (B1249389) as the primary reducing agent. nih.gov In this method, the citrate helps to stabilize the forming nanoparticles and provides a suitable alkaline environment for the reaction. nih.gov

Furthermore, this compound is instrumental in the one-pot aqueous synthesis of core-shell nanostructures, such as Au@CeO₂ and Fe/Ag. acs.orgcsic.es In the synthesis of Au@CeO₂ hybrid nanocrystals, this compound facilitates a kinetically-controlled nucleation and growth process, allowing for the formation of a porous ceria shell around a gold core. csic.es Similarly, in the one-pot synthesis of Fe/Ag core-shell nanoparticles, this compound is used alongside a strong reducing agent like sodium borohydride (B1222165) to control the formation of the desired core-shell morphology. acs.org These one-pot methods highlight the versatility of this compound in creating complex, multifunctional nanomaterials. mdpi.comtandfonline.com

Optimization of Reaction Parameters in this compound-Mediated Syntheses

Optimizing reaction parameters is crucial for achieving desired nanoparticle characteristics in citrate-mediated syntheses. Key parameters that are often adjusted include temperature, pH, reaction time, and the concentrations of both the metal precursor and this compound. nih.govmdpi.com

Temperature: The reaction temperature significantly affects the kinetics of the reduction and nucleation processes. For instance, in the synthesis of silver nanoparticles, the preparation temperature influences the final particle size. indexcopernicus.com

pH: The pH of the reaction mixture, which is influenced by the this compound concentration, is a critical factor. scispace.comacs.org The pH determines the ionization state of citric acid and the speciation of the metal complexes, which in turn affects the reaction rate and the final morphology of the nanoparticles. libretexts.orgsdsu.edu For gold nanoparticle synthesis, a pH greater than 6 is often considered suitable for forming monodisperse particles. acs.org

Reaction Time: The duration of the reaction also plays a significant role in the size and dispersity of the resulting nanoparticles. acs.org

Concentration of Reactants: As discussed previously, the relative concentrations of the metal salt and this compound are paramount in controlling nanoparticle size and distribution. nanomedicine-rj.comdergipark.org.tr

By carefully controlling these parameters, researchers can fine-tune the synthesis process to produce nanoparticles with specific sizes, shapes, and properties, which is essential for their application in various fields. scispace.comnih.gov

Fundamental Chemical and Mechanistic Aspects of Sodium Citrate

Chelation Mechanisms of Citrate (B86180) Anions

Chelation is a process where a central metal ion is bonded to a ligand at multiple points, forming a stable, ring-like structure known as a chelate. thinkdochemicals.com The citrate anion is an effective chelating agent due to its multiple carboxylate and hydroxyl groups, which can donate electron pairs to form coordinate bonds with metal cations. thinkdochemicals.commdpi.com

In aqueous solutions, sodium citrate dissociates into sodium cations (Na+) and citrate anions (C₆H₅O₇³⁻). patsnap.com The citrate anions can then bind with various di- and trivalent metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺). thinkdochemicals.commdpi.com This complexation is crucial in numerous applications, from preventing the precipitation of metal salts in beverages to acting as an anticoagulant in blood by binding calcium ions. thinkdochemicals.commirecainternational.com

The chelation process is not limited to simple aqueous solutions but also occurs in heterogeneous systems. For instance, in the food industry, this compound is used to emulsify processed cheeses by interacting with calcium ions in the casein protein network, leading to a smooth texture. thinkdochemicals.comelchemy.com In industrial cleaning, it acts as a water softener by sequestering calcium and magnesium ions, which would otherwise interfere with the action of detergents. elchemy.comjj-lifescience.de Studies have also shown that citrate can influence the dissolution and reduction of metal species in mineral systems. For example, it has been observed to affect the reduction of hexavalent chromium by structural Fe(II) in nontronite, a type of clay mineral. osti.gov The interaction of citrate with metal ions at solid-liquid interfaces is also critical in processes like bitumen liberation from oil sands, where it modifies the surface charges of the materials involved. researchgate.net

The formation of these metal-citrate complexes can significantly alter the chemical reactivity and solubility of the metal ions. thinkdochemicals.com This is leveraged in various industrial processes, such as metal plating, where it helps to stabilize metal ions in the plating solution, and in environmental applications for the removal of heavy metals from wastewater. thinkdochemicals.comthinkdochemicals.com

The stability of metal-citrate complexes is a key factor in the effectiveness of this compound as a chelating agent. The stability constants for these complexes are generally large due to the chelate effect, which is the enhanced stability of a complex formed by a polydentate ligand compared to a complex with a similar number of monodentate ligands. wikipedia.org

The interaction between citrate and metal ions is influenced by factors such as pH and the nature of the metal ion. researchgate.net The protonation state of the citrate molecule, which is pH-dependent, affects its binding affinity for metals. researchgate.net At lower pH values, the carboxyl groups are more protonated, which can decrease the chelation efficiency. researchgate.net

Thermodynamic studies have been conducted to determine the stability and formation parameters of various metal-citrate complexes. For instance, isothermal titration calorimetry has been used to measure the thermodynamic parameters for the complexation of citrate with ions like Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. researchgate.net These studies show that the formation of these complexes is often an endothermic process, with the stability of the resulting species being significantly influenced by the entropy term. akjournals.com The stoichiometry of these complexes is typically 1:1 (metal:ligand) at a pH of around 6. akjournals.com

The table below presents stability constants for some common metal-citrate complexes.

| Metal Ion | Log K (Stability Constant) | Conditions |

| Ca²⁺ | 3.2 - 4.8 | Varies with ionic strength and temperature |

| Mg²⁺ | 2.8 - 3.4 | Varies with ionic strength and temperature |

| Fe³⁺ | ~11.9 | pH dependent |

| Cu²⁺ | ~6.1 | pH dependent |

| Zn²⁺ | ~4.9 | pH dependent |

Note: The stability constants can vary significantly depending on the experimental conditions such as pH, temperature, and ionic strength of the solution. The values presented are approximate and for illustrative purposes.

The chelation of metal ions by citrate can have a profound impact on chemical reaction pathways and the equilibrium of a system. By binding to metal ions, citrate can prevent them from participating in undesirable side reactions. patsnap.com For example, in the Fenton reaction, which is used for the degradation of organic pollutants, citrate can be used to control the concentration of free iron ions, thereby modulating the rate of hydroxyl radical generation. osti.gov

In biological systems and food products, the sequestration of metal ions by citrate can inhibit metal-catalyzed oxidation reactions, thus preventing spoilage and extending shelf life. elchemy.com This antioxidant-like effect is a result of stabilizing the metal ions and preventing them from cycling between different oxidation states.

Citrate's ability to form complexes also influences phase equilibrium in aqueous two-phase systems. Studies have shown that the presence of this compound can affect the phase separation of polymers like polyethylene (B3416737) glycol (PEG) and polypropylene (B1209903) glycol (PPG). scielo.brresearchgate.net The partitioning of biomolecules in these systems can be manipulated by altering the concentration of citrate and the pH, which in turn affects the metal chelation equilibrium.

Furthermore, the complexation of metal ions can shift the equilibrium of dissolution and precipitation reactions. In the context of mineral processing, citrate can enhance the leaching of certain metals from ores by forming soluble complexes. mdpi.com Conversely, it can prevent the precipitation of metal hydroxides or salts by keeping the metal ions in solution. mirecainternational.com

Specificity and Stability of this compound-Metal Complexes

Buffering Capacity and pH Regulation by this compound Systems

A buffer solution resists changes in pH upon the addition of small amounts of acid or base. This compound, in conjunction with citric acid, forms an effective buffering system. lygshuren.com

Citric acid (H₃C₆H₅O₇) is a weak triprotic acid, meaning it has three protons that can be donated in a stepwise manner. wikipedia.org Each dissociation step is characterized by a specific acid dissociation constant (pKa). The pKa values for citric acid are approximately:

pKa₁ = 3.13

pKa₂ = 4.76

pKa₃ = 6.40 wikipedia.orgeuropa.eusydney.edu.au

These multiple pKa values allow citrate to act as a buffer over a wide pH range, generally between pH 2 and 8. wikipedia.org The speciation of citrate (the distribution of the different protonated forms) is dependent on the pH of the solution. At a pH below pKa₁, the fully protonated form (H₃Cit) dominates. Between pKa₁ and pKa₂, the monobasic form (H₂Cit⁻) is most prevalent. Between pKa₂ and pKa₃, the dibasic form (HCit²⁻) is the major species, and above pKa₃, the fully deprotonated tribasic form (Cit³⁻) is dominant. researchgate.net

The following table shows the dominant citrate species at different pH ranges.

| pH Range | Dominant Citrate Species |

| < 3.13 | H₃C₆H₅O₇ (Citric Acid) |

| 3.13 - 4.76 | H₂C₆H₅O₇⁻ (Dihydrogen Citrate) |

| 4.76 - 6.40 | HC₆H₅O₇²⁻ (Monohydrogen Citrate) |

| > 6.40 | C₆H₅O₇³⁻ (Citrate) |

This compound buffers are prepared by mixing citric acid with its conjugate base, this compound, in specific ratios to achieve a desired pH. lygshuren.com These buffers are effective in maintaining a stable pH in a variety of applications, from biochemical assays to food and beverage production. elchemy.combostonbioproducts.com The buffering capacity is highest when the pH of the solution is close to one of the pKa values of citric acid.

In complex matrices, such as food products, the buffering action of this compound is crucial for maintaining product quality. bellchem.com For example, in jams and jellies, it helps to control the gel texture and prevent crystallization by maintaining the correct pH. elchemy.com In carbonated beverages, it balances sweetness and tartness while stabilizing the pH for a longer shelf life. elchemy.combellchem.com The ability of this compound to maintain a stable pH also helps to prevent the growth of microorganisms in certain products. bellchem.com

The pH of a this compound solution itself is slightly alkaline, typically ranging from 7.5 to 8.7, depending on the concentration. needle.tube The stability of this pH can be affected by factors such as concentration and temperature. needle.tube The interaction of citrate with other components in a complex matrix, such as proteins and other ions, can also influence its buffering behavior. acs.org For example, in dairy products, the interaction of citrate with calcium and proteins is essential for emulsification and pH stability. elchemy.com

Acid-Base Equilibria and Dissociation Characteristics of Citrate

Interfacial Phenomena and Adsorption Mechanisms of this compound

The behavior of this compound at interfaces is critical to its function in various systems. Its ability to adsorb onto solid surfaces and influence interfacial processes is governed by its molecular structure and the chemistry of the surrounding environment.

Adsorption Behavior on Solid Surfaces (e.g., Metal Oxides, Minerals)

This compound demonstrates significant adsorption onto a variety of solid surfaces, including metal oxides and minerals, which is a key factor in its use for controlling the stability and rheological properties of colloidal dispersions. researchgate.net The adsorption mechanism is primarily driven by the interaction of its carboxyl groups with the surface. researchgate.net The extent of adsorption is highly dependent on factors such as pH, ionic strength, and the nature of the solid surface itself.

On metal oxides like hematite (B75146) (an iron oxide), citrate adsorption is strongly pH-dependent, reaching a maximum in the pH range of approximately 2.5 to 5.5. nsf.gov The adsorption decreases as the pH moves away from this range. nsf.gov The interaction involves both outer-sphere and inner-sphere complexation. nsf.gov At high surface loading, the dominant form is an outer-sphere complex, where the citrate ion is attracted electrostatically to the charged surface. nsf.gov At low pH or low surface coverage, evidence points to the formation of inner-sphere complexes, where the citrate molecule directly binds to the surface, potentially in a binuclear, bidentate structure. nsf.gov Similarly, for alumina (B75360) (aluminum oxide), citrate ions are able to adsorb on the surface, acting as surface-charge modifiers. researchgate.net

In the context of minerals, this compound is used to prevent the hetero-coagulation of bitumen droplets and clay particles like kaolinite (B1170537) and montmorillonite (B579905) in process water from oil sands. ualberta.ca The addition of this compound makes the surface charge of the clay particles more negative, enhancing repulsion and preventing them from coating the bitumen. ualberta.ca Studies on lactate (B86563) and citrate adsorption on montmorillonite surfaces confirm that the adsorption of these ligands is highly pH-dependent. researchgate.net The dithionite-citrate-bicarbonate (DCB) method, which uses this compound, is employed to remove free iron oxides from sediment samples, highlighting citrate's ability to interact strongly with these mineral components. mdpi.com

The adsorption process can be influenced by the physical properties of the particles. For instance, while surface-area normalized adsorption coverages were similar for two different sizes of hematite nanoparticles, the inner-sphere complex appeared slightly more prevalent on the smaller particles. nsf.gov

Table 1: Adsorption Characteristics of this compound on Various Surfaces

| Surface | Key Influencing Factors | Adsorption Mechanism | Research Finding |

|---|---|---|---|

| Hematite | pH (optimum 2.5-5.5), Surface Coverage | Outer-sphere and Inner-sphere complexation | Adsorption is maximized at acidic to moderately acidic pH; inner-sphere complexes are more prevalent at low pH and low coverage. nsf.gov |

| Alumina | Surface charge | Adsorption of citrate ions | Acts as a surface-charge modifier, altering the double-layer repulsion. researchgate.net |

| Clay Minerals (Kaolinite, Montmorillonite) | Surface charge, pH | Electrostatic repulsion | Prevents slime coating on bitumen by making clay surfaces more negatively charged. ualberta.ca |

| Goethite | pH, Presence of competing ions | Surface complexation | Adsorption is significantly affected by competition with ions like phosphate (B84403). acs.org |

Competitive Adsorption with Other Chemical Species

In complex chemical systems, this compound often competes with other ions and molecules for adsorption sites on solid surfaces. The outcome of this competition depends on the relative affinities, concentrations, and solution conditions.

A notable example is the competition between citrate and phosphate for adsorption sites on goethite, an iron oxyhydroxide. acs.org Phosphate exhibits a much higher intrinsic affinity for the goethite surface than citrate. acs.org Consequently, the presence of phosphate strongly decreases citrate adsorption across a wide pH range. acs.org Conversely, citrate only affects phosphate adsorption at pH values below 7, with the most significant interaction occurring around pH 5. acs.org This competition can lead to a large relative increase in the concentration of phosphate in the solution, even with a small decrease in phosphate adsorption, particularly when the initial surface coverage is low. acs.org

In cementitious systems, competitive adsorption occurs between citrate ions and polycarboxylate ether (PCE) plasticizers. mdpi.com Citrate ions, due to their higher charge density and mobility, tend to adsorb preferentially onto the surface of cement grains. mdpi.com This preferential adsorption can hinder the adsorption of the larger PCE molecules, altering the rheological properties and hydration kinetics of the cement paste. mdpi.com

The competition is also relevant in industrial processes. For instance, in systems designed to study oil recovery, this compound competes with naphthenic acids for adsorption sites on alumina surfaces. researchgate.net The presence of this compound was found to accelerate the displacement of bitumen from quartz surfaces, partly by chelating calcium ions that could otherwise negatively affect the process. researchgate.net

Table 2: Competitive Adsorption Scenarios Involving this compound

| Competing Species | Surface | Outcome of Competition | Reference |

|---|---|---|---|

| Phosphate | Goethite | Phosphate has a much higher affinity and strongly suppresses citrate adsorption. Citrate has a minor effect on phosphate adsorption, mainly at pH < 7. | acs.org |

| Polycarboxylate Ether (PCE) Plasticizer | Cement Grains | Citrate adsorbs preferentially due to higher mobility, hindering the adsorption of PCE and affecting paste properties. | mdpi.com |

| Naphthenic Acids | Alumina | This compound competes for adsorption sites, influencing interactions relevant to oil recovery. | researchgate.net |

Role in Modulating Interfacial Polymerization Processes

This compound can serve as a crucial additive in modulating interfacial polymerization (IP), a process used to form thin-film polymer membranes. researchgate.netuq.edu.au The primary mechanism involves using this compound in the aqueous phase to control the diffusion of monomers during the polymerization reaction at the interface between two immiscible liquids. researchgate.net

In the fabrication of polyamide nanofiltration membranes, this compound is added to the aqueous solution containing a monomer like piperazine (B1678402) (PIP). researchgate.netuq.edu.au The highly charged citrate ions interact electrostatically with the PIP monomers. researchgate.net This interaction retards the diffusion of the monomers toward the interfacial reaction zone. researchgate.net By controlling the concentration of this compound, the diffusion coefficient of the monomer can be effectively regulated. researchgate.net

This modulation of monomer diffusion inhibits the rapid growth of the polyamide layer, resulting in a thinner and more optimized membrane structure. researchgate.net An optimized membrane can exhibit significantly improved performance, such as a twofold increase in water permeance while maintaining high salt rejection, outperforming some commercial nanofiltration membranes. researchgate.net This approach demonstrates how a simple, soluble salt like this compound can be used to fine-tune complex polymerization processes at a liquid-liquid interface to enhance the properties of the resulting material. researchgate.netuq.edu.auacs.org

Rheological Modification and Dispersion Properties of this compound

This compound is widely utilized as a rheological modifier and dispersing agent in various suspensions and pastes. Its effectiveness stems from its ability to alter particle-particle interactions, thereby influencing the bulk properties of the system.

Influence on Viscosity and Flow Behavior of Suspensions and Pastes

This compound generally functions as a dispersant or deflocculant, leading to a reduction in the viscosity of particulate suspensions. This effect is observed across a range of materials, including ceramic and cement-based systems.

In the aqueous milling of aluminum oxide (alumina), the addition of this compound alters the state of dispersion in the suspension, which indirectly affects the comminution process. researchgate.net The minimum suspension viscosity was achieved at the specific this compound concentration that also corresponded to the maximum absolute zeta potential, indicating that the viscosity reduction is directly linked to enhanced particle dispersion. researchgate.net Similarly, in porcelain clay pastes used for 3D printing, adding this compound decreases the paste's viscosity by increasing the absolute zeta potential of the clay particles. researchgate.net

In the context of cement and concrete, this compound's role is concentration-dependent. The addition of 0.025% this compound to self-compacting concrete was found to improve its initial viscosity and dispersion resistance, leading to an enhanced pore structure and higher compressive strength. researchgate.net However, as the dosage of this compound increases beyond 0.1%, the beneficial effects diminish. researchgate.net

While typically a dispersant, in some systems, this compound can act as a controlled flocculating agent. In a study on nitrofurantoin (B1679001) suspensions, a 0.3% concentration of this compound was found to provide the best effect on suspension stability as a flocculating agent. nih.govresearchgate.net The resulting formulations exhibited pseudoplastic flow behavior with some degree of thixotropy, meaning they become less viscous under shear. nih.gov This highlights the compound's versatility, where its function can shift from a dispersant to a flocculant depending on the specific system and concentration used.

Table 3: Effect of this compound on the Viscosity of Various Suspensions

| Suspension System | This compound Concentration | Observed Effect on Viscosity/Rheology | Reference |

|---|---|---|---|

| Aluminum Oxide | Optimal concentration for max. zeta potential | Minimum suspension viscosity | researchgate.net |

| Porcelain Clay Paste | Increasing content | Decreased viscosity, but high content lowers storage modulus | researchgate.net |

| Self-Compacting Concrete | 0.025% | Improved initial viscosity and dispersion resistance | researchgate.net |

| Nitrofurantoin Suspension | 0.3% | Acted as an optimal flocculating agent; induced pseudoplastic, thixotropic behavior | nih.govresearchgate.net |

| Kaolin Suspension | Optimal concentration | Acts as a deflocculant, reducing viscosity | uminho.pt |

Impact on Zeta Potential and Colloidal Stability in Dispersions

The dispersing capability of this compound is fundamentally linked to its effect on the surface charge of particles in a suspension, which is quantified by the zeta potential. Adsorption of the negatively charged citrate ions onto particle surfaces typically increases the magnitude of the negative zeta potential.

For metal oxide nanoparticles, this effect is well-documented. In dispersions of iron oxide nanoparticles (IONPs), coating with citric acid led to high negative zeta potential values (e.g., -40.9 mV), which improved colloidal stability and resulted in smaller hydrodynamic sizes. nih.gov The stability is attributed to the high electrostatic repulsion between the negatively charged particles, which prevents them from aggregating. nih.gov Similarly, for zinc oxide (ZnO) nanoparticles, coating with monomeric citrate ligands contributes to stabilization through electrostatic repulsive forces. nih.gov

The pH of the medium plays a critical role, as it affects the ionization of citrate's carboxylic acid groups and the surface charge of the particles. For silver nanoparticles (AgNPs) stabilized with this compound, aggregation was observed in the pH range of 3-6. scielo.br However, at pH values greater than 7, the citrate groups are fully deprotonated, leading to greater repulsion and less aggregation. scielo.br A zeta potential more negative than -30 mV is generally considered necessary for good physical stability. scielo.br

This principle is also applied in industrial contexts. In oil sands processing, the addition of this compound was shown to make the zeta potentials of bitumen and various clay minerals (kaolinite, illite, montmorillonite) more negative, thereby preventing their coagulation and the detrimental formation of "slime coatings". ualberta.ca The successful use of citric acid and its salts to control the stability of colloidal dispersions is due to their strong adsorption at the oxide-water interface, which modifies the surface charge and enhances double-layer repulsion. researchgate.netresearchgate.net

Table 4: Impact of this compound on Zeta Potential and Colloidal Stability

| Particle System | Effect of this compound Addition | Resulting Colloidal Behavior | Reference |

|---|---|---|---|

| Iron Oxide Nanoparticles (IONPs) | Increased negative zeta potential (to -40.9 mV at 0.07 M) | Improved colloidal stability, smaller hydrodynamic size | nih.gov |

| Silver Nanoparticles (AgNPs) | Zeta potential becomes more negative as pH increases (>7) | Increased stability and reduced aggregation at alkaline pH | scielo.br |

| Zinc Oxide (ZnO) Nanoparticles | Contributes to electrostatic stabilization | More stable suspensions compared to uncoated particles | nih.gov |

| Bitumen and Clay Minerals | Made zeta potential of all components more negative | Prevents hetero-coagulation and slime coating | ualberta.ca |

| Aluminum Oxide | Increased absolute value of zeta potential | Enhanced dispersion and stability | researchgate.net |

Crystallization and Nucleation Effects of this compound

This compound exerts significant influence over the processes of crystallization and nucleation across various systems, from synthetic polymers to inorganic compounds. Its ability to act as a nucleating agent, modify crystal growth, and influence phase formation is critical in numerous industrial and biological applications.

In polymer science, this compound is recognized as an effective nucleating agent, particularly for semi-crystalline polymers like poly(ethylene terephthalate) (PET) and poly(lactic acid) (PLA). Nucleating agents function by lowering the energy barrier required for the initiation of crystallization, which increases the rate of nucleation and results in the formation of smaller, more uniform crystals. lohtragon.com This controlled crystallization enhances the mechanical, thermal, and optical properties of the finished polymer product. lohtragon.com

Research into PET blends modified with this compound (SC) and thermoplastic polyester-ether elastomer (TPEE) has shown that SC has an effective nucleation effect on PET. researchgate.net The addition of a nucleating agent can shorten molding cycle times by reducing the crystallization half-time. acs.org In the case of PET, metal salts like this compound can induce a "heterogeneous particle nucleation" from the unreacted salt, while also forming a polymer-metal salt during extrusion that acts as the primary nucleating agent. researchgate.net

For biodegradable polymers such as PLA, which suffer from a slow crystallization rate, nucleating agents are crucial for improving processing efficiency and material properties like heat distortion temperature. acs.orgacs.org Studies have demonstrated that organic acid salts, including this compound, can significantly promote the crystallization of PLA. acs.org The addition of a specific nucleating agent, an aromatic sulfonate derivative, to a PLA biocomposite at an optimized mold temperature resulted in a dramatic reduction in crystallization half-time to 1.3 minutes and achieved a crystallinity content of 42%. acs.org

| Polymer System | Role of this compound / Related Agent | Observed Effect |

| Poly(ethylene terephthalate) (PET) | Heterogeneous Nucleating Agent | Accelerates crystallization rate. researchgate.net |

| Poly(lactic acid) (PLA) | Nucleating Agent (Organic Salt) | Promotes crystallization, increases crystallinity. acs.orgacs.org |

| PET / TPEE Blend | Nucleating Agent | Effective nucleation effect on PET. researchgate.net |

This compound plays a critical role in controlling the size, shape (morphology), and growth rate (kinetics) of crystals in aqueous solutions. This is particularly evident in the crystallization of calcium oxalate (B1200264) (CaOx), a primary component of kidney stones.

Studies on CaOx crystallization kinetics have shown that this compound acts as a potent inhibitor. At concentrations ranging from 1.5 to 3.5 mM, it significantly increases the induction time for crystal formation, inhibits crystal nucleation by 78-87%, and reduces crystal aggregation by 63-70%. oup.comnih.gov Furthermore, it alters the crystal morphology, causing the formation of smaller CaOx crystals. In the absence of an inhibitor, CaOx crystals are typically elongated, but in the presence of this compound, the length-to-width ratio is substantially reduced, resulting in less-elongated structures. oup.comnih.gov Citrate's effects appear to be dominant even over other biological molecules like Tamm-Horsfall protein (THP), turning even a pro-aggregating variant of THP into a crystallization inhibitor. oup.comnih.gov

A similar effect is observed with gypsum (calcium sulfate (B86663) dihydrate). The addition of citric acid (the parent acid of this compound) to a gypsum system leads to the formation of larger, short prismatic crystals instead of the typical long, needle-like crystals. researchgate.net This change is attributed to the preferential adsorption of citrate onto the fastest-growing crystal faces (specifically along the c-axis), which inhibits growth in that direction and favors growth along other axes. researchgate.net

| Crystal System | Citrate Concentration | Effect on Nucleation & Aggregation | Change in Crystal Morphology |

| Calcium Oxalate (CaOx) | 1.5 - 3.5 mM | Inhibition of nucleation (78-87%) and aggregation (63-70%). oup.comnih.gov | Reduced length/width ratio from 3.9 to 1.7. oup.comnih.gov |

| Gypsum (Dihydrate) | N/A (Citric Acid added) | Slows growth rate, reduces the number of nuclei. researchgate.net | Transformation from needle-like to short prismatic crystals. researchgate.net |

In the context of cementitious materials, this compound is a multifunctional additive that modulates hydration reactions and the resulting phase composition, thereby influencing the setting time and strength development of the final product.

In blended binders of Ordinary Portland Cement (OPC) and Calcium Aluminate Cement (CAC), this compound significantly alters the hydration process. It can accelerate the heat release kinetics of cement pastes and reduce the induction period. mdpi.com For instance, in one study, it enhanced heat evolution during the first 24 hours by up to 4.3 times. mdpi.com This is partly because it enhances the dissolution rates of key clinker phases like tricalcium aluminate and tetracalcium aluminoferrite. mdpi.com this compound also influences the type of hydrate (B1144303) phases formed, promoting the formation of both ettringite (AFt) and monosulfoaluminate (AFm) phases. mdpi.com The accelerated formation of these phases can lead to very high compressive strength in the early stages of curing. mdpi.com However, it can also retard the hydration of other phases, such as alite and belite, over longer periods. mdpi.com

In aluminous cement systems, adding this compound to the tempering water enhances the hydration of the cement, leading to faster binding and curing, lower porosity, and higher compressive strength at all curing stages. bntu.by The mechanism is thought to involve the destruction of surface formations on cement particles that would otherwise slow down hydration. bntu.by In magnesium phosphate-based cements, citrate has been shown to prolong the final setting time and is hypothesized to be included in the cement matrix as an amorphous binding phase. acs.org

| Cement System | Effect of this compound | Research Finding |

| OPC-CAC Blended Binder | Accelerates initial hydration, modifies phase formation. | Enhances heat evolution by up to 4.3x in the first 24h; promotes AFt and AFm phase formation. mdpi.com |

| Aluminous Cement | Enhances hydration, accelerates setting and hardening. | Leads to lower porosity and higher compressive strength. bntu.by |

| Magnesium Phosphate Cement | Prolongs final setting time. | Hypothesized to form an amorphous binding phase within the cement matrix. acs.org |

Influence on Crystal Morphology and Growth Kinetics

Chemical Stabilization by this compound

This compound is widely employed as a stabilizing agent in a variety of chemical systems, ranging from nanoparticle suspensions to complex food emulsions. Its effectiveness stems from its molecular structure and ability to interact at interfaces and with other molecules in solution.

This compound is one of the most common and effective stabilizing agents for metallic nanoparticles, such as those made of gold (AuNPs) and iron oxide (Fe3O4), in colloidal solutions. nih.govnanocomposix.comresearchgate.net The stabilization mechanism is primarily electrostatic.

Citrate ions, which are negatively charged, adsorb onto the surface of the nanoparticles. nanopartz.com This creates a negatively charged layer that induces strong electrostatic repulsion between the individual nanoparticles, preventing them from aggregating and settling out of the solution. nanopartz.com This method is particularly popular for synthesizing gold nanoparticles, where this compound can act as both a reducing agent and a stabilizing agent. nih.gov The resulting citrate-stabilized nanoparticles have a highly negatively charged surface and remain stable in water and weakly buffered solutions. nanocomposix.com

In the synthesis of Fe3O4 (magnetite) nanoparticles via co-precipitation, the use of this compound as a stabilizing agent results in a colloidal nanoparticle solution with an electrostatic stabilization mode. researchgate.netscientific.net Studies comparing different stabilizing agents found that Fe3O4 nanoparticles prepared with this compound had an average diameter of 10-12 nm. researchgate.net This stabilization is crucial for the many applications of magnetic nanoparticles, which require them to remain well-dispersed and have a homogeneous particle size. scientific.net

| Nanoparticle | Stabilization Mechanism | Key Finding |

| Gold (AuNP) | Electrostatic stabilization via adsorbed citrate ions. nih.govnanopartz.com | Creates a highly negative surface charge, preventing aggregation in aqueous solutions. nanocomposix.com |

| Iron Oxide (Fe3O4) | Electrostatic stabilization. researchgate.netscientific.net | Produces stable colloidal nanoparticles with an average diameter of 10-12 nm. researchgate.net |

This compound is a highly effective emulsifying salt, a property that is distinct from that of a typical emulsifier. cheeseprofessor.comreddit.com While general emulsifiers work by having both water-soluble (hydrophilic) and oil-soluble (lipophilic) parts, emulsifying salts like this compound function by interacting with proteins in a system, modifying their ability to stabilize an emulsion. reddit.comgjphosphate.com

This action is best exemplified in the production of processed cheese and cheese sauces. gjphosphate.comingreland.com In cheese, milk proteins (primarily casein) are bound together in a tight network by calcium. When heated, this network doesn't break down evenly, causing the fat and water to separate, leading to a greasy or stringy texture. This compound works by sequestering the calcium ions, effectively removing them from the casein protein network. cheeseprofessor.comreddit.com This allows the casein proteins to become more soluble and rearrange, acting as powerful emulsifiers themselves. They can then effectively surround the fat globules, creating a smooth, stable, and homogenous emulsion of fat and water, which results in the characteristic creamy melt of processed cheese. cheeseprofessor.com Research has shown that the concentration of this compound greatly affects the textural and melting properties of process cheese. cheeseprofessor.com

This principle is applied to stabilize various complex formulations, including dairy products, creamy sauces, dressings, and processed meats, where it helps to create and maintain a uniform texture and prevent the separation of oil and water components. gjphosphate.com

| Product Type | Function of this compound | Mechanism |

| Processed Cheese / Cheese Sauces | Emulsifying Salt | Sequesters calcium ions, making casein proteins more effective emulsifiers to create a stable fat-water emulsion. cheeseprofessor.comreddit.com |

| Dairy Products | Emulsifier, Stabilizer | Improves texture, meltability, and stability. gjphosphate.com |

| Sauces and Dressings | Emulsion Stabilizer | Prevents the separation of oil and water components. gjphosphate.com |

| Processed Meats | Texture Improver | Improves texture and moisture retention for a cohesive texture. gjphosphate.com |

Advanced Research Applications of Sodium Citrate in Specific Disciplines

Sodium Citrate (B86180) in Nanomaterials Science and Technology

In the realm of nanomaterials, sodium citrate is a cornerstone reagent, particularly in the synthesis of metallic nanoparticles in aqueous solutions. Its multifunctional nature allows for precise control over the fabrication and properties of nanostructures.

Design and Fabrication of Citrate-Functionalized Nanostructures

This compound plays a pivotal role in the bottom-up synthesis of various nanoparticles, most notably gold (AuNPs) and silver (AgNPs), through chemical reduction methods like the widely used Turkevich method. rsc.orgnih.gov In this process, citrate anions serve multiple functions. Initially, they act as a mild reducing agent, reducing metal ions (e.g., Au³⁺ from chloroauric acid) to neutral metal atoms (Au⁰). nanopartz.com These atoms then nucleate and grow into nanoparticles.

Simultaneously, the citrate ions act as a capping or stabilizing agent. rsc.orgnanopartz.com They adsorb onto the nanoparticle surface, creating a negative charge that results in electrostatic repulsion between individual particles. nanopartz.commdpi.com This repulsion prevents the nanoparticles from aggregating, ensuring the formation of a stable, monodisperse colloidal suspension. nanopartz.commdpi.com The weak, electrostatic nature of this bond is a significant advantage, as the citrate ligands can be easily exchanged for other molecules, such as thiols or proteins, allowing for straightforward post-synthesis functionalization for specific applications. rsc.orgnih.gov

The versatility of citrate in nanoparticle synthesis extends beyond gold and silver. Researchers have successfully used co-precipitation methods to synthesize citrate-functionalized nanoparticles of other materials:

Hydroxyapatite (B223615) Nanoparticles (HANPs): Citrate-functionalized HANPs have been synthesized for biomedical applications. rsc.orgrsc.org During synthesis, citrate controls crystallization and particle size, resulting in mesoporous structures with a high surface area, which is advantageous for applications like drug delivery. rsc.org

Iron Oxide Nanoparticles (Fe₃O₄): A single-step co-precipitation method can produce stable aqueous colloids of citrate-stabilized magnetic nanoparticles. researchgate.net The citric acid functionalization provides surface carboxyl groups that are crucial for conjugating molecules like drugs. researchgate.net

Carbonate-Apatite Nanoparticles: In the synthesis of these bioinspired nanoparticles, citrate content and precipitation time influence the nanoparticles' dimensions, crystallinity, and morphology, which can range from needle-like to plate-shaped. researchgate.net

Control over Nanoparticle Optical and Electronic Properties via Citrate Ligands

The optical and electronic properties of many nanoparticles, particularly plasmonic ones like gold and silver, are highly dependent on their size and shape. nih.gov Citrate ligands are instrumental in controlling these parameters during synthesis, thereby tuning the resulting properties.

The most prominent optical feature of AuNPs is their Localized Surface Plasmon Resonance (LSPR), which is the collective oscillation of electrons in response to incident light, resulting in strong light absorption at a specific wavelength. nih.gov The position of the LSPR peak is highly sensitive to nanoparticle size, shape, and the surrounding dielectric environment.

By carefully adjusting the ratio of this compound to the gold precursor (e.g., HAuCl₄) in the Turkevich method, researchers can control the final particle size. rsc.orgnih.gov A higher concentration of citrate generally leads to the formation of smaller nanoparticles. nih.gov Other reaction parameters, such as pH and temperature, which influence the reduction potential and protonation state of citrate, also critically affect the final morphology and size distribution of the nanoparticles. scispace.comresearchgate.net For instance, a kinetically controlled seeded-growth strategy using this compound and traces of tannic acid allows for the precise synthesis of highly monodisperse AuNPs in the sub-10 nm range. scispace.comresearchgate.net

The citrate capping layer itself influences the nanoparticle's electronic properties. The negatively charged citrate ions create a repulsive electrostatic field around the nanoparticle. researchgate.net Furthermore, the ligand shell affects the electrochemical oxidation potential of the nanoparticles. huji.ac.il The exchange of citrate ligands for other molecules can alter the surface charge and electronic coupling, which is a key principle in the development of nanoparticle-based sensors. nih.gov For example, the interaction of citrate-capped AuNPs with porphyrin molecules leads to changes in their electronic properties, which can be monitored by UV-Vis and fluorescence spectroscopy. nih.gov

| Parameter Adjusted | Effect on Synthesis | Impact on AuNP Properties | Reference |

|---|---|---|---|

| Citrate-to-Gold Ratio | Increasing the ratio of citrate (reducing/stabilizing agent) to the gold precursor. | Generally decreases final particle size. | nih.gov |

| pH | Alters the protonation state of citrate and the reduction potential of gold complexes. | Strongly determines final morphology. Slightly basic pH (~8) yields quasi-spherical particles with narrow size distributions. Acidic or more alkaline conditions can lead to anisotropic shapes or larger particles. | scispace.com |

| Temperature | Affects the kinetics of the reduction and growth processes. | A boiling temperature provides better control over nanoparticle size and morphology compared to lower temperatures (e.g., 70°C) in some seed-mediated approaches. | nih.govresearchgate.net |

| Addition of Tannic Acid | Used with excess this compound during the nucleation stage. | Facilitates the formation of a high number of very small (~3.5 nm) and monodisperse Au seeds, enabling precise growth to sub-10 nm sizes. | scispace.comresearchgate.net |

Research on Nanoparticle Stability and Reactivity in Citrate-Capped Systems

The stability of colloidal nanoparticles is paramount for their application. Citrate-capped nanoparticles achieve stability in aqueous solutions primarily through electrostatic stabilization. mdpi.com The adsorbed, negatively charged citrate ions create a repulsive force between particles that counteracts the attractive van der Waals forces, thus preventing aggregation. nanopartz.com The degree of stability is often quantified by the zeta potential, with highly negative values (e.g., -40 to -60 mV) indicating strong repulsion and good stability. tandfonline.com

However, this stability is delicate and sensitive to the surrounding environment. Several factors can disrupt the electrostatic balance and lead to nanoparticle aggregation:

Dilution: Diluting the colloid reduces the concentration of free citrate ions in the solution, which weakens the repulsive layer and can lead to instability. nanopartz.com

pH and Ionic Strength: Changes in pH can alter the charge of the citrate ions, while increased ionic strength (addition of salts) compresses the electrical double layer around the particles. Both effects reduce electrostatic repulsion and can induce aggregation. nanopartz.comacs.org For example, citrate-capped silver nanoparticles are stable in 5% glucose solution but aggregate rapidly in saline or phosphate-buffered saline (PBS). tandfonline.com

Ligand Exchange and Co-adsorption: The reactivity of citrate-capped nanoparticles often involves their surface. While the weak binding of citrate allows for easy functionalization, the process is complex. Studies have shown that functionalizing molecules like thiols may not fully displace the citrate layer but rather co-adsorb onto the nanoparticle surface. mdpi.comwhiterose.ac.uk

Heteroaggregation: In complex environments, citrate-capped nanoparticles can interact and aggregate with other colloidal particles, such as natural minerals like hematite (B75146). acs.org These interactions are governed by the surface charges of the respective particles, which are pH-dependent. acs.org

Research also focuses on enhancing the stability of citrate-capped systems. One approach involves coating the nanoparticles with a secondary shell, such as a partial iron phosphate (B84403) (FeP) shell on AuNPs, which has been shown to improve stability against freezing and high salt concentrations while also enhancing catalytic activity. rsc.org

This compound in Environmental Engineering and Remediation

This compound's ability to form strong, water-soluble complexes with a wide range of metal ions makes it an effective and environmentally friendly chelating agent for soil and water remediation. researchgate.netosti.gov

Enhanced Mobility and Extraction of Heavy Metal Pollutants from Contaminated Soils

Heavy metal contamination of soil is a significant environmental problem. This compound is used in a technique called soil washing or chemical extraction to remove these pollutants. The primary mechanism involves chelation, where citrate anions bind to heavy metal ions (e.g., Lead (Pb), Copper (Cu), Cadmium (Cd), Zinc (Zn)) that are adsorbed to soil particles or present as insoluble precipitates. researchgate.netscirp.org This process forms stable, soluble metal-citrate complexes, which can then be flushed from the soil matrix with water. osti.gov

The effectiveness of citrate extraction is highly dependent on the solution's pH. researchgate.net Research has shown that heavy metals can be effectively extracted at both low pH (around 2) and mid-range pH (4-5). researchgate.netnih.gov At low pH, the increased concentration of H⁺ ions helps desorb the metals from soil particles, while at slightly acidic to neutral pH, citrate's complexing ability is very high. For example, one study found that a sequential washing process—first at pH 2 and then at pH 5—significantly increased the removal percentages of Pb and Cu. researchgate.net

Citrate has been shown to be effective for a variety of metals:

Lead, Zinc, Cadmium, and Copper: Citrate is an effective extractant for these common contaminants. researchgate.netnih.gov

Arsenic (As): Citrate can extract arsenic bound to iron and aluminum oxides in soil and enhance its mobility by contributing to the reduction of As(V) to the more mobile As(III). researchgate.net

Uranium: Citric acid effectively extracts uranium from contaminated soils by forming soluble uranyl citrate complexes. osti.gov

| Metal | Extraction Method | Key Finding | Reference |

|---|---|---|---|

| Pb, Cu | Sequential washing with citrate solution at pH 2 (6h) followed by pH 5 (16h). | Extraction of Pb increased from 67.6% to 85.9%; Cu extraction increased from 77.5% to 83.4%. | researchgate.net |

| Pb, Zn, Cd, Cu | Ultrasound application (30 min at 19.5 kHz) with citrate solution. | Achieved higher extraction than 24 hours of conventional washing, demonstrating significant enhancement. | researchgate.net |

| Cd | Snapdragon plants under Cd stress. | Plants exuded citric acid into the rhizosphere, which can form stable complexes with Cd, reducing its bioavailability and transfer to the plant shoots. | |

| As | Citrate washing (0.1 mol L⁻¹) combined with electrochemical removal. | Citrate extracted As bound to iron and aluminum oxides. After three rounds, As bound to these oxides was reduced by 84.2%. | researchgate.net |

Application in Electrokinetic Remediation of Polluted Substrates

Electrokinetic remediation (EKR) is a technology that uses a low-intensity direct electric current to move contaminants through a polluted substrate, such as soil or sand. The effectiveness of EKR can be limited by factors like soil pH changes (acidification at the anode, alkalinization at the cathode) and strong adsorption of metals to the soil.

This compound is frequently used as an enhancing agent to overcome these limitations. eeer.org It can be introduced into the system as a component of the anolyte (anode solution) or catholyte (cathode solution). tandfonline.commdpi.com Its roles in EKR are multifaceted:

pH Buffering: When used as a buffer solution, a citric acid-sodium citrate mixture can effectively mitigate the drastic pH changes that occur near the electrodes, maintaining a pH range more favorable for metal solubility and transport.

Complexation: As a chelating agent, citrate forms negatively charged or neutral complexes with heavy metal ions like Pb²⁺ and Cu²⁺. eeer.org The formation of these anionic complexes can be particularly useful, as it can reverse the direction of ion migration from toward the cathode (electromigration of cations) to toward the anode, away from the alkaline front that would otherwise cause them to precipitate. eeer.org

Desorption: Citrate promotes the desorption of metals from the soil matrix, increasing their concentration in the pore water where they can be transported by the electric field. tandfonline.com

Studies have demonstrated the successful application of citrate in EKR for various contaminants. In the remediation of lead-contaminated sand, using a citric acid-sodium citrate buffer addressed the acidification/alkalinization issue. In another study on lead-contaminated soil from an e-waste site, using a citric acid-sodium citrate anolyte significantly enhanced the removal of Pb, with removal rates reaching over 80% under optimized conditions. tandfonline.com Similarly, for soils contaminated with multiple metals like Cd, Co, Cu, and Zn, using citric acid as the processing fluid led to removal ratios exceeding 70% for each metal. mdpi.com

Role in Advanced Oxidation Processes for Organic Contaminant Degradation

This compound plays a significant role in enhancing Advanced Oxidation Processes (AOPs), which are powerful methods for degrading persistent organic pollutants in water and wastewater. upc.eduresearchgate.netiwaponline.com Its primary function is as a chelating agent, particularly in Fenton and photo-Fenton reactions. These processes typically generate highly reactive hydroxyl radicals (•OH) to break down contaminants. upc.edu

In conventional Fenton reactions, which use hydrogen peroxide and an iron catalyst, the process is most effective under acidic conditions (pH ~3) to keep iron soluble. mdpi.comosti.gov this compound, by forming stable, soluble complexes with iron ions (Fe(II)/Fe(III)), extends the effective pH range of these reactions to near-neutral conditions (pH 6-7). mdpi.comosti.govunesp.br This is a major advantage for treating environmental water sources. The formation of an iron-citrate complex allows the photo-Fenton process to operate in a homogeneous phase. mdpi.com The citrate ligand can act as a sacrificial electron donor to reduce Fe³⁺ to Fe²⁺, which is a crucial step in the catalytic cycle. mdpi.com

Research has demonstrated the effectiveness of citrate-modified Fenton reactions for degrading various contaminants. For instance, this method has been used to effectively dechlorinate trichloroethylene (B50587) (TCE) in both aqueous and organic phases at a near-neutral pH. osti.gov In one study, a chelate-modified Fenton reaction degraded over 80% of TCE in natural water. osti.gov Similarly, the photo-Fenton process using an iron-citrate complex has been successful in degrading pharmaceuticals like dexamethasone, naproxen, and ketorolac. mdpi.com

Furthermore, this compound is used as a stabilizer for hydrogen peroxide in a process known as Stabilized Hydrogen Peroxide (SHP). ca.gov It slows the rapid decomposition of peroxide that occurs in the vigorous Fenton's reaction, extending its reactive lifespan from hours to as long as 10 to 14 days. ca.gov This controlled release allows for more effective dispersal and reaction within an aquifer for groundwater remediation. ca.gov

Table 1: Degradation of Organic Contaminants using Citrate-Modified Fenton Processes

| Process Type | Target Contaminant | Key Findings & Conditions | Citation |

|---|---|---|---|

| Chelate-Modified Fenton | Trichloroethylene (TCE) | >80% degradation in natural water at near-neutral pH (6-7) with a Fe(II):Citrate:H₂O₂ molar ratio of 1:1:8. | osti.gov |

| Photo-Fenton with Iron-Citrate Complex | Dexamethasone, Ketorolac, Naproxen | The complex, formed using metallurgical slag as an iron source, effectively degraded the pharmaceuticals. | mdpi.com |

| Pyrite-Photo-Fenton with Citric Acid | Acetaminophen (APAP) | 99.1% degradation of 30 μM APAP within 30 minutes at an initial pH of 6.0. | nih.gov |

| Photo-Fenton with Ferric Citrate | Ciprofloxacin (CIP) | At an initial pH of 5.6, 88% of CIP was removed within 90 minutes. | unesp.br |

This compound in Advanced Materials Manufacturing

Ceramic Processing and Additive Manufacturing (3D Printing)

This compound is a widely utilized and highly effective rheological regulator in the additive manufacturing of ceramics, specifically in Direct Ink Writing (DIW). nih.govacs.org DIW is an extrusion-based 3D printing technique that relies on the precise control of the flow properties of a ceramic paste, or "ink". nih.govnih.gov The ink must exhibit shear-thinning behavior—flowing easily through the fine nozzle under pressure but becoming solid-like immediately after deposition to support the printed structure. nih.govacs.org

The addition of this compound to a ceramic slurry, such as a porcelain or alumina (B75360) clay paste, acts as a potent dispersant. nih.govresearchgate.net It works by adsorbing onto the surface of the ceramic particles, which increases their surface charge and leads to a higher absolute zeta potential. nih.govacs.org This increase in electrostatic repulsion between particles prevents them from agglomerating, resulting in a well-dispersed, stable suspension. nih.gov

The primary effects of this compound on the rheology of ceramic pastes include:

Reduced Viscosity: By preventing particle agglomeration, this compound significantly decreases the viscosity of the paste, which is crucial for smooth extrusion through the printing nozzle without clogging. nih.govacs.org

Shear-Thinning Behavior: Pastes containing this compound exhibit pronounced shear-thinning, where viscosity decreases as the shear rate increases (i.e., during extrusion). nih.gov This allows for lower extrusion pressures and better flow control.

Controlled Viscoelasticity: this compound affects the storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the paste, respectively. While an appropriate amount of this compound is beneficial, an excessive concentration can lead to a low storage modulus, causing the printed structure to slump and fail to retain its shape. nih.govacs.org

Research has shown that optimizing the concentration of this compound is critical. For a porcelain clay paste with a 75% solid content, a concentration of 0.05 wt% this compound was found to provide the ideal balance of rheological properties for successful DIW 3D printing, enabling the fabrication of dense, complex ceramic structures. nih.govacs.org

Table 2: Effect of this compound on Porcelain Clay Paste for Direct Ink Writing (DIW)

| This compound (SC) Content (wt%) | Key Rheological Properties | Printability at Optimal Pressure | Citation |

|---|---|---|---|

| 0 | High viscosity, paste is difficult to extrude. | Clogging occurs. | nih.govacs.org |

| 0.025 | Reduced viscosity, suitable storage modulus. | Successful printing at 0.6 MPa. | nih.gov |

| 0.050 | Optimal viscosity and storage modulus for DIW. | Successful printing and shape retention at 0.4-0.5 MPa. | nih.govacs.org |

| 0.075 | Lower viscosity and storage modulus. | Successful printing at a lower pressure of 0.3 MPa. | nih.gov |

| 0.100 | Very low viscosity and storage modulus. | Paste extrudes easily but fails to retain shape (slumping). | nih.gov |

This compound can also influence the subsequent sintering stage of ceramic manufacturing, which is the process of compacting and forming a solid mass of material by heat without melting it to the point of liquefaction. Its role as a dispersant in the initial slurry phase has indirect but significant consequences on the final sintered body.

By ensuring a homogeneous and well-dispersed particle distribution in the green body (the unfired ceramic object), this compound helps eliminate large pores and density fluctuations. mdpi.com This uniform microstructure is crucial for achieving high densification during sintering, as it allows for more uniform shrinkage and reduces the likelihood of defects such as cracks or warping. researchgate.net

In some ceramic systems, this compound can act as a sintering aid. For example, in the production of B₄C-YB₄ ceramics, the addition of this compound as a dispersant slightly improved the distribution of YB₄. researchgate.net This improved distribution facilitates the formation of a liquid phase during sintering, which in turn promotes the rearrangement of B₄C grains and enhances densification. researchgate.net The formation of a liquid phase at grain boundaries is a known mechanism for accelerating sintering. researchgate.netwikipedia.org

The improved densification and uniform microstructure resulting from the use of this compound lead to enhanced mechanical integrity of the final ceramic product. nih.govacs.org Ceramics printed from well-dispersed pastes exhibit higher density and improved mechanical properties after sintering. nih.govacs.org In systems like blended cements, citrate ions have been shown to increase the solubility of components like slag and fly ash, leading to a denser cementitious matrix. mdpi.com

Rheological Regulation of Ceramic Pastes for Direct Ink Writing (DIW)

Polymer Composites and Membranes

This compound is used as a doping agent to modify polymer films, creating solid polymer electrolytes (SPEs) with enhanced ionic conductivity for applications in electrochemical devices like batteries. researchgate.net The addition of this compound to a polymer matrix, such as Poly(vinyl alcohol) (PVA), can significantly increase the material's ability to conduct ions. researchgate.net

The mechanism for this enhancement involves several factors:

Increased Charge Carriers: this compound dissociates within the polymer matrix, providing mobile Na⁺ ions that act as charge carriers, thereby increasing the ionic conductivity. researchgate.net

Increased Amorphousness: The incorporation of this compound disrupts the semi-crystalline structure of the host polymer. It tends to decrease the degree of crystallinity and increase the amorphous regions within the film. researchgate.net The amorphous phase of a polymer provides greater free volume and segmental motion, which facilitates the movement of ions and thus enhances conductivity. researchgate.net

Research on PVA-based films has shown that there is an optimal concentration of this compound. In one study, the highest electrical conductivity of 1.45 × 10⁻⁴ S/cm was achieved in a PVA film doped with 10% this compound. researchgate.net Beyond this concentration, the salt began to precipitate within the polymer matrix, which was detrimental to conductivity. researchgate.net Transference number studies confirmed that the conductivity is predominantly due to ions. researchgate.net Similarly, in PEO/PVDF-based nanocomposite polymer electrolytes, the addition of sodium salts has been shown to increase ionic conductivity. bjp-bg.com This approach is a key strategy in developing effective, environmentally friendly, and economical solid-state electrolytes for next-generation batteries. researchgate.netmdpi.com

Table 3: Ionic Conductivity of this compound-Doped Polymer Electrolyte Films

| Polymer Matrix | Dopant System | Maximum Ionic Conductivity (S/cm) | Key Finding | Citation |

|---|---|---|---|---|

| Poly(vinyl alcohol) (PVA) | 10 wt% this compound | 1.45 × 10⁻⁴ | This concentration provided the optimal balance, with higher amounts causing precipitation. | researchgate.net |

| PVA / this compound (90:10) | + 2 wt% nano Sm₂O₃ | 2.09 × 10⁻³ | The addition of a nanofiller further enhanced conductivity by 7 orders of magnitude compared to pure PVA. | researchgate.net |

| PEO / PVDF | + 7.5 wt% NaClO₄ + 16 wt% Fe₂O₃ | 1.13 × 10⁻⁴ | Demonstrates the effectiveness of sodium salts in blended polymer nanocomposites. | bjp-bg.com |

Table 4: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₆H₅Na₃O₇ |

| Hydrogen Peroxide | H₂O₂ |

| Iron(II) | Fe²⁺ |

| Iron(III) | Fe³⁺ |

| Hydroxyl Radical | •OH |

| Trichloroethylene (TCE) | C₂HCl₃ |

| Dexamethasone | C₂₂H₂₉FO₅ |

| Naproxen | C₁₄H₁₄O₃ |

| Ketorolac | C₁₅H₁₃NO₃ |

| Acetaminophen (APAP) | C₈H₉NO₂ |

| Ciprofloxacin (CIP) | C₁₇H₁₈FN₃O₃ |

| Porcelain | N/A (Complex mixture) |

| Alumina (Aluminum Oxide) | Al₂O₃ |

| Boron Carbide (B₄C) | B₄C |

| Yttrium Boride (YB₄) | YB₄ |

| Poly(vinyl alcohol) (PVA) | (C₂H₄O)n |

| Poly(ethylene oxide) (PEO) | (C₂H₄O)n |

| Poly(vinylidene fluoride) (PVDF) | (C₂H₂F₂)n |

| Sodium Perchlorate | NaClO₄ |

| Iron(III) Oxide | Fe₂O₃ |

Improvement of Interfacial Adhesion in Fiber-Reinforced Polymer Composites

The performance of fiber-reinforced polymer composites is critically dependent on the quality of the interface between the fiber and the polymer matrix. Effective stress transfer from the matrix to the reinforcing fibers requires strong interfacial adhesion. Weak bonding can lead to premature failure under mechanical load. Research has demonstrated that surface modification of fibers using this compound can significantly enhance this adhesion, leading to composites with superior mechanical properties.

One innovative approach involves using this compound as an auxiliary agent in the hydrothermal synthesis of nano-manganese dioxide (MnO₂) on the surface of carbon fibers (CF). researchgate.netx-mol.net In this process, this compound acts as both a reducing agent and a surface regulator, controlling the morphology of the MnO₂ nanosheets deposited on the CF. researchgate.net The resulting dense and uniform coating of nanosheets increases the surface roughness and surface energy of the carbon fibers. This enhanced surface topography promotes better mechanical interlocking and chemical bonding with the resin matrix. researchgate.net Composites fabricated with these treated fibers exhibit significantly improved interfacial bonding strength, which translates to enhanced mechanical and frictional performance. researchgate.netx-mol.net For instance, the wear volume of the composites was reduced by 63.8% and 26.5% under applied loads of 3 N and 5 N, respectively, compared to composites with untreated fibers. researchgate.net

Another effective method is the direct treatment of natural fibers, such as flax, with aqueous solutions of this compound. mdpi.com Soaking flax fibers in this compound solutions has been shown to have a beneficial effect on the tensile properties of the resulting epoxy-based composites. This improvement is attributed to a stronger fiber-matrix interface. A stronger adhesion limits the mobility of the polymer chains at the interface, which can be observed through dynamic mechanical analysis where a lower damping factor (tan δ) is indicative of better bonding. mdpi.com The treatment modifies the chemical structure and surface of the fibers, removing impurities and potentially increasing the number of reactive sites available for bonding with the epoxy matrix. mdpi.com

Table 1: Effect of this compound Treatment on Mechanical Properties of Fiber-Reinforced Composites

| Fiber Type | Treatment Method | Composite Matrix | Observed Improvement | Reference |

| Carbon Fiber | Auxiliary agent for MnO₂ nanosheet growth | Resin | Wear volume reduced by up to 63.8% | researchgate.net |

| Flax Fiber | Soaking in 5 wt.% this compound Solution | Epoxy | Tensile strength increased by 5.7% | mdpi.com |

| Flax Fiber | Soaking in 10 wt.% this compound Solution | Epoxy | Tensile strength increased by 19.5% | mdpi.com |

Influence on Mechanical and Thermal Properties of Polymer Blends

This compound is utilized as a functional additive in polymer blends to modify their mechanical and thermal characteristics. Its role can vary from a nucleating agent to a plasticizer or compatibilizer, depending on the polymer system.

In blends of poly(ethylene terephthalate) (PET) and thermoplastic polyester-ether elastomer (TPEE), this compound acts as an effective nucleating agent. researchgate.net While TPEE is added to improve the toughness of the inherently brittle PET, it can hinder the crystallization process. The addition of a small amount of this compound (e.g., 0.6 wt%) counters this effect by accelerating the crystallization rate of PET within the blend. researchgate.net This allows for a material that combines both the improved toughness from the elastomer and the desired thermal stability and stiffness conferred by the crystalline PET phase. researchgate.net

Table 2: Influence of Citrate Additives on Polymer Blend Properties

| Polymer Blend | Additive | Role of Additive | Effect on Properties | Reference |

| PET / TPEE | This compound (SC) | Nucleating Agent | Improves crystallization rate of PET in the blend. | researchgate.net |

| Maize Starch | This compound (SC) / Polyethylene (B3416737) Glycol (PEG) | Co-plasticizer | Hinders starch retrogradation, improves thermal stability and anti-aging properties. | researchgate.net |

| TPS / PLA | Citric Acid (CA) | Compatibilizer / Plasticizer | Increases melting temperature (from 148.4 °C to 154.2 °C), improves adhesion between phases. | mdpi.com |

Cement and Concrete Science

Retardation and Acceleration Effects on Cement Hydration Kinetics

This compound is a well-known admixture in cement and concrete science, recognized for its dual functionality in modulating the hydration kinetics of cement. It can act as either a retarder or an accelerator, with its effect being highly dependent on the dosage, the chemical composition of the cement, and the presence of other admixtures. nih.govresearchgate.net

Typically, at low concentrations (e.g., up to 0.4% by binder mass), this compound functions as a retarder. nih.govethz.ch The primary mechanism for this retardation is the adsorption of citrate ions onto the surface of cement minerals (like tricalcium silicate (B1173343), C₃S) and their initial hydration products. nih.gov This adsorbed layer inhibits the dissolution of the anhydrous cement grains and blocks the nucleation sites for calcium-silicate-hydrate (C-S-H), the main binding phase, thereby extending the induction period of hydration. nih.gov For instance, the presence of this compound can significantly delay the hydration of tricalcium silicate by a factor of 3.3. nih.govresearchgate.net